molecular formula C7H13N3S B14072168 methyl N'-(cyclopentylideneamino)carbamimidothioate CAS No. 10060-96-5

methyl N'-(cyclopentylideneamino)carbamimidothioate

Cat. No.: B14072168
CAS No.: 10060-96-5
M. Wt: 171.27 g/mol
InChI Key: WKFBVCYQDFIDLR-UHFFFAOYSA-N
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Description

Methyl N’-(cyclopentylideneamino)carbamimidothioate is a chemical compound with the molecular formula C8H15N3S. It is a derivative of carbamimidothioate, which is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N’-(cyclopentylideneamino)carbamimidothioate can be synthesized through a one-pot reaction involving the condensation of cyclopentanone with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for methyl N’-(cyclopentylideneamino)carbamimidothioate often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(cyclopentylideneamino)carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as alkyl halides, aryl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted carbamimidothioates

Mechanism of Action

The mechanism of action of methyl N’-(cyclopentylideneamino)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Properties

CAS No.

10060-96-5

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

methyl N'-(cyclopentylideneamino)carbamimidothioate

InChI

InChI=1S/C7H13N3S/c1-11-7(8)10-9-6-4-2-3-5-6/h2-5H2,1H3,(H2,8,10)

InChI Key

WKFBVCYQDFIDLR-UHFFFAOYSA-N

Canonical SMILES

CSC(=NN=C1CCCC1)N

Origin of Product

United States

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